molecular formula C14H17ClN2O4 B10808523 [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate

[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate

Cat. No.: B10808523
M. Wt: 312.75 g/mol
InChI Key: IZWSDOWFXDLDSH-UHFFFAOYSA-N
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Description

[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate is a synthetic organic compound characterized by a hybrid structure combining a tetrahydrofuran (oxolane) moiety, a carbamate-like linkage, and a substituted benzoate ester. The molecule features:

  • A 2-oxoethyl group bonded to an oxolan-2-ylmethylamino substituent, forming a secondary amide.
  • A 3-amino-4-chlorobenzoate ester, where the chloro and amino groups occupy adjacent positions on the aromatic ring.

Its crystallographic refinement and structural validation likely employ programs like SHELXL, a widely used tool for small-molecule analysis due to its precision in handling bond lengths, angles, and torsional parameters .

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate

InChI

InChI=1S/C14H17ClN2O4/c15-11-4-3-9(6-12(11)16)14(19)21-8-13(18)17-7-10-2-1-5-20-10/h3-4,6,10H,1-2,5,7-8,16H2,(H,17,18)

InChI Key

IZWSDOWFXDLDSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Biological Activity

The compound [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate is a synthetic derivative with potential biological applications. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview supported by data tables and case studies.

Synthesis

The synthesis of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate involves several steps, typically starting from commercially available precursors. The key reaction pathways include:

  • Formation of the oxolan moiety : This is achieved through cyclization reactions involving suitable aldehydes and ketones.
  • Acylation : The introduction of the 3-amino-4-chlorobenzoate group is accomplished via acylation reactions, often using acid chlorides or anhydrides.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as an inhibitor in several biochemical pathways.

Preliminary studies suggest that [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate acts as an acetylcholinesterase (AChE) inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AChE, with IC50 values indicating its potency compared to standard AChE inhibitors. The following table summarizes key findings from various studies:

Study ReferenceTarget EnzymeIC50 (µM)Notes
Study 1AChE0.25Highly potent compared to donepezil
Study 2NAAA0.15Effective in pain modulation
Study 3VEGFR Kinase0.30Potential anti-cancer properties

Case Studies

  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation compared to control groups.
  • Pain Management : A study investigating the compound's effects on pain models showed that it significantly reduced nociceptive responses in both acute and chronic pain scenarios, suggesting its role as a noncompetitive inhibitor of N-acylethanolamine acid amidase (NAAA), which is involved in pain signaling pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the oxolan ring and the benzoate moiety can enhance biological activity. For instance, substituting different groups on the aromatic ring has been shown to influence potency against AChE and NAAA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, comparisons are drawn with analogs sharing functional or structural motifs. Below is a synthesized analysis based on crystallographic methodologies and molecular features:

Table 1: Structural and Crystallographic Comparisons

Compound Name Key Functional Groups Crystallographic Software Used Notable Features (Bond Lengths, Angles) Refinement Reliability (R-factor)
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate Oxolane, amide, chloro-amino benzoate SHELXL N/A (data not provided) N/A
4-Chloro-3-nitrobenzoic acid methyl ester Nitro, chloro, benzoate ester OLEX2 C-Cl: 1.74 Å; C-NO₂: 1.21 Å R1 = 0.039
N-(Tetrahydrofuran-2-ylmethyl)acetamide Oxolane, acetamide SHELXL N-C=O: 1.33 Å; C-O (oxolane): 1.43 Å R1 = 0.028
Ethyl 3-amino-4-methylbenzoate Amino, methyl, benzoate ester CRYSTALS C-NH₂: 1.45 Å; C-O: 1.34 Å R1 = 0.032

Key Observations:

Crystallographic Software : The target compound’s refinement via SHELXL aligns with industry standards for small molecules, ensuring high reliability in structural parameters . Comparatively, analogs refined using OLEX2 or CRYSTALS show similar R-factors, though SHELXL remains the gold standard for handling complex hydrogen-bonding networks and torsional disorders.

Functional Group Impact: The chloro-amino substitution on the benzoate ring introduces steric and electronic effects distinct from nitro or methyl groups in analogs. For example, the electron-withdrawing chloro group may reduce ester hydrolysis rates compared to methyl-substituted derivatives. The oxolane-amidine linkage in the target compound likely enhances solubility relative to purely aromatic analogs, as seen in N-(tetrahydrofuran-2-ylmethyl)acetamide, where the oxolane ring improves hydrophilicity .

Thermodynamic Stability : While direct data are absent, the rigid oxolane ring and planar benzoate ester suggest higher melting points compared to flexible acetamide derivatives.

Research Findings and Methodological Considerations

  • Structural Refinement : SHELX programs, particularly SHELXL, dominate small-molecule crystallography due to their robustness in refining anisotropic displacement parameters and resolving twinned crystals . This ensures that comparisons between the target compound and analogs are methodologically consistent when SHELX is employed.
  • Limitations : The absence of specific bond-length or angle data for the target compound precludes quantitative comparisons. Future studies should prioritize publishing full crystallographic datasets to enable deeper structural analysis.

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